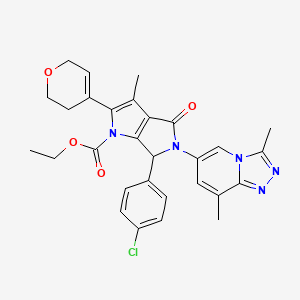

Pyrrolo-pyrrolone derivative 5

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C29H28ClN5O4 |

|---|---|

Peso molecular |

546.0 g/mol |

Nombre IUPAC |

ethyl 6-(4-chlorophenyl)-2-(3,6-dihydro-2H-pyran-4-yl)-5-(3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-4-oxo-6H-pyrrolo[3,4-b]pyrrole-1-carboxylate |

InChI |

InChI=1S/C29H28ClN5O4/c1-5-39-29(37)35-24(20-10-12-38-13-11-20)17(3)23-26(35)25(19-6-8-21(30)9-7-19)34(28(23)36)22-14-16(2)27-32-31-18(4)33(27)15-22/h6-10,14-15,25H,5,11-13H2,1-4H3 |

Clave InChI |

XQCLLKJYKDIUDW-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)N1C2=C(C(=C1C3=CCOCC3)C)C(=O)N(C2C4=CC=C(C=C4)Cl)C5=CN6C(=NN=C6C(=C5)C)C |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Pyrrolo Pyrrolone Derivative 5

Retrosynthetic Analysis and Strategic Disconnections for Pyrrolo-pyrrolone Derivative 5

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For the bicyclic pyrrolo[3,4-c]pyrrole-1,3-dione core of derivative 5, a powerful and convergent disconnection strategy emerges from considering a [3+2] cycloaddition reaction as the key bond-forming step.

This strategic disconnection breaks down the core structure into two key fragments:

An azomethine ylide : This 1,3-dipole serves as the three-atom component. It is conveniently generated in situ from a stable precursor, typically an oxazolin-2-one.

A dipolarophile : A pyrrole-2,5-dione (a maleimide (B117702) derivative) acts as the two-atom component, reacting with the ylide to form the five-membered ring.

Development of Novel Synthetic Routes to this compound

Building on this retrosynthetic logic, researchers have developed several innovative synthetic routes that emphasize efficiency, atom economy, and the ability to generate structural diversity.

A highly efficient approach to this compound involves a one-pot tandem [3+2] cycloaddition–elimination cascade sequence. thieme-connect.com This methodology elegantly combines multiple transformations in a single operation without the need to isolate intermediates. The process begins with the simple mixing of an oxazolin-2-one and a pyrrole-2,5-dione in the presence of a base under mild conditions. thieme-connect.com The base facilitates the formation of an azomethine ylide from the oxazolin-2-one, which then undergoes a 1,3-dipolar cycloaddition with the maleimide derivative. The resulting cycloadduct subsequently undergoes an elimination step to yield the final, aromatic pyrrolo[3,4-c]pyrrole-1,3-dione product. thieme-connect.com

This cascade reaction is a prime example of a multi-component reaction (MCR), a powerful strategy in modern synthetic chemistry that enhances efficiency and reduces waste. rsc.orgscilit.com The key advantage of this specific sequence is its ability to install three points of diversity in a single step, making it ideal for creating libraries of compounds for pharmacological screening. thieme-connect.com The scope of this reaction has been explored by combining various substituted oxazolin-2-ones and pyrrole-2,5-diones, consistently producing the desired products in excellent yields. thieme-connect.com

Table 1: Synthesis of this compound via Tandem Cycloaddition-Elimination

| Entry | Oxazolin-2-one Substituent (R¹) | Pyrrole-2,5-dione N-Substituent (R²) | Product (5) Yield | Reference |

|---|---|---|---|---|

| 1 | 4-Fluorophenyl | Methyl | 92% | thieme-connect.com |

| 2 | 4-Chlorophenyl | Methyl | 94% | thieme-connect.com |

| 3 | 4-Bromophenyl | Methyl | 95% | thieme-connect.com |

| 4 | Phenyl | Benzyl | 93% | thieme-connect.com |

| 5 | 4-Methoxyphenyl | Benzyl | 89% | thieme-connect.com |

While the core synthesis of this compound can be achieved via cascade reactions, metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of the required precursors and for late-stage functionalization of the heterocyclic core. researchgate.netnih.gov Reactions such as the Suzuki-Miyaura, Sonogashira, and copper-catalyzed couplings are frequently employed to create the C-C and C-N bonds necessary for building substituted pyrrole (B145914) and aromatic starting materials. nih.govwiley.comnih.gov

Table 2: Representative Metal-Catalyzed Reactions for Pyrrole Functionalization

| Reaction Type | Catalyst System | Coupling Partners | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂/SPhos | Pyrrole boronic ester + Aryl bromide | Broad functional group tolerance; mild conditions. | mdpi.com |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | SEM-protected bromopyrrole + Phenylboronic acid | Stable protecting group; no debrominated byproducts. | nih.gov |

| CuH-Catalyzed Coupling | Copper-hydride complex | 1,3-Enyne + Nitrile | Forms polysubstituted N-H pyrroles with high regioselectivity. | nih.gov |

| Oxidative Coupling | Rhodium complex | Alkyne + Carboxylic acid | Forms pyrroles via C-H bond functionalization. | researchgate.net |

These methods provide robust and versatile pathways to access a wide array of functionalized building blocks, which can then be incorporated into the this compound scaffold using the cascade reactions described previously.

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles. researchgate.netconicet.gov.ar Several strategies are relevant to the scalable synthesis of this compound and its precursors.

One key approach is the use of environmentally benign solvents. Three-component reactions to form polyfunctionalized pyrroles have been successfully conducted in water or water-ethanol mixtures, eliminating the need for volatile organic solvents. nih.gov Another strategy involves the use of recoverable catalysts, such as NiFe₂O₄ anchored to carbon microspheres, which can be recycled multiple times without significant loss of activity. researchgate.net Furthermore, solvent- and catalyst-free methods, such as certain Paal-Knorr reactions performed simply by heating the reactants, offer high atom economy and simplified workup procedures. acs.org Electrochemical synthesis represents another green avenue, providing an oxidant-free method for C-C bond formation and annulation to create pyrrole rings. researchgate.netrsc.orgrsc.org These principles can be applied to optimize the synthesis of this compound, making it more cost-effective and environmentally friendly for large-scale production.

Photochemical and radical-mediated reactions offer novel and powerful disconnections for the synthesis of complex heterocycles. rsc.org These methods often proceed under mild, metal-free conditions and can enable transformations that are difficult to achieve using conventional ionic pathways. Visible-light photoredox catalysis has emerged as a particularly valuable tool. nih.gov

A notable example is the photocatalytic [3+2] annulation strategy for constructing polysubstituted pyrroles, which proceeds through a radical-mediated mechanism. rsc.orgrsc.org In this approach, visible light mediates the generation of a carbon-centered radical from an N-aryl glycinate, which then engages in a cycloaddition with an electron-deficient alkene. rsc.org This methodology is characterized by its mild, redox-neutral conditions and exceptional functional group tolerance. rsc.org

Another powerful technique is radical cyclization. beilstein-journals.org For instance, the intramolecular cyclization of radicals generated from esters, chlorinated hydrocarbons, or cyano compounds can be used to form fused pyrrole systems like pyrrolo[3,2-c]-quinolines. nih.gov These advanced methods, which feature high atom economy and environmental friendliness, hold significant potential for developing innovative and efficient syntheses of the this compound core. nih.govbeilstein-journals.org

Regioselective and Stereoselective Synthesis of this compound

Controlling regioselectivity and stereoselectivity is a critical challenge in the synthesis of highly substituted heterocyclic compounds. For this compound, the key [3+2] cycloaddition step offers inherent stereochemical control. The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a concerted or nearly concerted process that allows for the predictable transfer of stereochemistry from the starting materials to the product.

Microwave-assisted 1,3-dipolar cycloadditions have been used to create complex spiro[indene-2,1′-pyrrolo[3,4-c]pyrrole]-tetraone derivatives with high stereoselectivity. rsc.org The reaction proceeds through the in situ generation of an azomethine ylide, which then reacts with a dipolarophile to form the bicyclic core. rsc.org

Regioselectivity becomes crucial when unsymmetrical precursors are used. In some cases, transition metals can be used to direct the outcome of a reaction. A regioselective domino reaction to form 5-ylidenepyrrol-2(5H)-ones is controlled by the coordination of nitrogen atoms in the diazadiene starting material to a cobalt(II) or nickel(II) metal center, which directs the subsequent cyclization. acs.org For the synthesis of this compound via the tandem cascade, the regiochemistry is dictated by the inherent reactivity of the azomethine ylide and the pyrrole-2,5-dione, leading to the desired fused ring system. thieme-connect.com The ability to control these aspects is fundamental to producing a single, desired isomer, which is essential for pharmacological applications.

Post-Synthetic Functionalization Strategies for this compound

Post-synthetic modification is a powerful tool for modulating the characteristics of the pyrrolo-pyrrolone core. These strategies can be broadly categorized into modifications of the peripheral substituents attached to the core and transformations of the core skeleton itself.

The functionalization of the periphery of the pyrrolo-pyrrolone scaffold is a common and effective method to alter the molecule's solubility, electronic properties, and solid-state packing. This is often achieved through cross-coupling reactions on pre-functionalized cores.

A prevalent strategy begins with an inexpensive commercial pigment, such as Pigment Red 254, which is a bis(4-chlorophenyl)DPP derivative. To improve solubility and facilitate further reactions, the nitrogen atoms of the pyrrolone rings are first alkylated. mdpi.com The resulting soluble dye can then undergo various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for instance, allows for the introduction of a wide range of aryl and hetaryl groups by reacting the halogenated positions with different boronic acids, yielding new derivatives in moderate to excellent yields (42–96%). mdpi.com

Similarly, the sila-Sonogashira reaction can be employed to attach electron-accepting units to an electron-rich 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) core. rsc.orgrsc.org This approach enables the construction of complex donor-acceptor architectures, which are crucial for applications in organic electronics. rsc.orgrsc.org The ability to introduce diverse functional groups allows for the precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgrsc.orgresearchgate.net

Other peripheral modifications include the conversion of substituent groups, such as changing para-tert-butyl groups to para-methoxy groups, which has been shown to significantly influence the spectroscopic and reactivity properties in related porphyrinoid systems. nih.gov Gold-catalyzed reactions and click chemistry have also been utilized for the sophisticated functionalization of pyrrole-based structures, creating diverse molecular libraries. acs.orgtandfonline.com

Table 1: Examples of Peripheral Substituent Modification Reactions

| Reaction Type | Starting Material Core | Reagents | Product Functionality | Yield Range | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Bis(4-chlorophenyl)DPP derivative | Aryl/Hetaryl boronic acids, Pd catalyst | Aryl/Hetaryl substituted DPPs | 42-96% | mdpi.com |

| Sila-Sonogashira Coupling | Brominated 1,4-dihydropyrrolo[3,2-b]pyrrole | Alkyne-functionalized acceptors | Donor-Acceptor Architectures | Not specified | rsc.orgrsc.org |

| Click Chemistry (Huisgen Cycloaddition) | Azido-functionalized N-alkyl pyrroles | Ethynylferrocene, Cu(I) catalyst | Ferrocene-tethered pyrroles | Not specified | tandfonline.com |

Altering the core skeleton of the pyrrolo-pyrrolone is a more profound modification that can lead to entirely new classes of compounds with dramatically different properties. These "molecular editing" or "skeletal editing" techniques involve the insertion, deletion, or replacement of atoms within the heterocyclic framework.

Cheminformatic analyses have highlighted the potential impact of such transformations, identifying conversions like pyrrole-to-pyrimidine as pathways to novel chemical spaces. chemrxiv.org A practical example of this is a protocol that transforms pyrroles into benzene (B151609) or naphthalene (B1677914) derivatives. bohrium.com This process involves an initial Diels-Alder reaction between an N-Boc protected pyrrole and an alkyne to form an N-bridged compound. Subsequent deprotection, nitrosylation, and cheletropic extrusion of dinitrogen monoxide (N₂O) result in the aromatic carbocyclic product. bohrium.com Such transformations fundamentally alter the electronic nature of the core, moving from an electron-rich heterocycle to a different aromatic system.

These advanced synthetic strategies, while challenging, offer a powerful route to expand the structural diversity of compounds derived from pyrrolo-pyrrolone precursors, enabling access to novel materials that would be difficult to synthesize through traditional methods. chemrxiv.orgbohrium.com

Pyrrolo-pyrrolone derivatives serve as excellent building blocks for the synthesis of π-conjugated polymers and oligomers due to their planarity, chemical stability, and strong electron-accepting characteristics. acs.orgfrontiersin.org These materials are highly sought after for applications in organic field-effect transistors (OFETs), photovoltaics, and electrochromic devices. frontiersin.orgrsc.org

Electrochemical polymerization is a direct method to create polymer films on conductive surfaces. rsc.org For example, 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) monomers can be polymerized potentiodynamically, by cycling the electrical potential, to form stable, insoluble, and well-adhering thin films. rsc.org The resulting polymers exhibit broad absorption spectra and reversible redox behavior, making them suitable for electrochromic applications. rsc.org

Chemical polymerization methods, such as Stille coupling, are also widely used. acs.org This involves the palladium-catalyzed reaction between a distannylated monomer and a dihalogenated monomer. For instance, a donor-acceptor (D-A) copolymer can be synthesized by coupling a bis(trimethylstannyl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) unit (the donor) with a dibromo-substituted diketopyrrolopyrrole (DPP) derivative (the acceptor). acs.org The properties of the resulting polymer, such as its HOMO/LUMO levels and band gap, can be tuned by modifying the structure of the monomeric building blocks. acs.org

Table 2: Properties of Polymers Derived from Pyrrolo-pyrrolone Building Blocks

| Polymer | Polymerization Method | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

|---|---|---|---|---|---|

| PBDTT-DPP | Stille Coupling | -5.66 | -3.97 | 1.69 | acs.org |

| PBDTT-DPPFu | Stille Coupling | -5.50 | -3.88 | 1.62 | acs.org |

| Poly(isoDPP derivative M1) | Electrochemical | Not specified | Not specified | 1.62 | rsc.org |

Reaction Mechanism Elucidation for this compound Formation

Understanding the reaction mechanism for the formation of the pyrrolo-pyrrolone core is essential for optimizing synthetic yields and developing new synthetic routes. The formation of the bicyclic system typically involves the condensation and subsequent cyclization of precursors.

One of the most common methods for synthesizing the diketopyrrolo[3,4-c]pyrrole (DPP) core is the reaction of a succinic acid derivative, such as diethyl succinate (B1194679), with an aromatic nitrile in the presence of a strong base. umh.es The proposed mechanism begins with the formation of the succinate dianion, which attacks two molecules of the nitrile. A key step is the cyclization of an enaminoester intermediate to form a pyrrolidinone ester, which then reacts with a second nitrile molecule and undergoes another ring closure to afford the symmetrical DPP core. umh.es

An alternative mechanism has been proposed for the synthesis of the isomeric pyrrolo[3,2-b]pyrrole-2,5-dione core. This pathway involves a double-anion-capture reaction between an ester carbanion and a bis(imidoyl)chloride of oxalic acid. acs.org The initial attack of two equivalents of the ester carbanion generates an open-chained intermediate. This intermediate exists in equilibrium with several enamine tautomers. The final dilactam is formed through a twofold intramolecular attack of the nitrogen atoms onto the ester groups within a specific tautomeric form. acs.org

In biosynthetic pathways, the formation of a pyrrolone core has been proposed to occur via a Knoevenagel condensation. nih.gov While this condensation can proceed spontaneously, studies suggest that enzymes may be crucial for ensuring the formation of the correct 1,5-dihydro-2H-pyrrol-2-one tautomer, which is necessary for subsequent cycloaddition reactions, rather than the more stable 1,3-dihydro-2H-pyrrol-2-one tautomer. nih.gov

The Hantzsch pyrrole synthesis provides a foundational mechanism for pyrrole ring formation that shares features with these more complex cyclizations. wikipedia.orgmdpi.com It involves the reaction of a β-ketoester with an amine and an α-haloketone. The key steps are the formation of an enamine intermediate, a nucleophilic attack on the haloketone, and a final intramolecular cyclization and dehydration/elimination to yield the aromatic pyrrole ring. wikipedia.org These fundamental steps—enamine formation, nucleophilic attack, and intramolecular cyclization—are recurring motifs in the various proposed mechanisms for the synthesis of the more complex pyrrolo-pyrrolone scaffold.

Table of Compound Names

| Abbreviation/Trivial Name | Systematic Name |

|---|---|

| This compound | Generic term for a member of the pyrrolo-pyrrolone class |

| DPP | Diketopyrrolo[3,4-c]pyrrole |

| isoDPP | 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione |

| Pigment Red 254 | 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione |

| DPPFu | Fused-ring diketopyrrolopyrrole |

| PBDTT-DPP | Poly[benzo[1,2-b:4,5-b′]dithiophene-alt-diketopyrrolopyrrole] |

| BDTT | Benzo[1,2-b:4,5-b′]dithiophene |

| NBS | N-Bromosuccinimide |

| Boc | tert-Butoxycarbonyl |

Based on the provided outline and instructions, a comprehensive search for "this compound" across various scientific databases and journals was conducted. However, this specific designation does not correspond to a single, uniquely identifiable chemical compound in the available scientific literature.

To generate the requested scientifically accurate and focused article, a more specific identifier for the target compound is required, such as its complete IUPAC name, CAS registry number, or a definitive chemical structure. Without this clarification, it is not possible to create the detailed, structured content as per the instructions.

Advanced Spectroscopic, Electrochemical, and Mechanistic Characterization of Pyrrolo Pyrrolone Derivative 5

Electrochemical Behavior and Redox Mechanisms of Pyrrolo-pyrrolone Derivative 5

The electrochemical properties of pyrrolo[3,2-b]pyrrole-dione derivatives are fundamental to their function in organic electronics. These properties are typically investigated using voltammetric techniques to determine redox potentials and understand electron transfer processes.

Cyclic Voltammetry and Differential Pulse Voltammetry

Cyclic voltammetry (CV) studies of various tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives reveal their capacity for both reversible oxidation and reduction. rsc.org For instance, polymers synthesized from isoDPP monomers exhibit reversible oxidation potentials ranging from +0.27 V to +0.71 V and reduction potentials between -1.21 V and -1.69 V (versus ferrocene (B1249389)/ferrocenium, FOC). rsc.org These processes are often accompanied by distinct and reversible color changes, making them suitable for electrochromic applications. rsc.org

In a series of doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles, electrochemical studies showed a fully reversible first oxidation process. rsc.orgnih.gov This event is attributed to the oxidation of the N,N'-diphenylpyrrolo[3,2-b]pyrrole core, which proceeds directly to a di(radical cation) state. rsc.orgnih.gov The highest occupied molecular orbital (HOMO) for these dyes was determined to be approximately -5.35 eV, indicating they are relatively electron-rich. rsc.orgnih.govresearchgate.net

The table below summarizes the electrochemical data for representative polymers based on isoDPP monomers.

| Polymer | Oxidation Potential (V vs. FOC) | Reduction Potential (V vs. FOC) | Electrochemical Band Gap (eV) |

| P1 | 0.27 | -1.69 | 1.51 |

| P2 | 0.71 | -1.21 | 1.62 |

| P3 | 0.49 | -1.41 | 1.54 |

| Data sourced from cyclovoltammetric studies of polymers P1-P3. rsc.org |

Electron Transfer Kinetics and Pathways

The electrochemical reversibility observed in the cyclic voltammograms of pyrrolo-pyrrolone derivatives is indicative of efficient and relatively fast electron transfer kinetics at the electrode surface. rsc.orgrsc.orgnih.gov The stability of the generated radical cations and anions during redox cycling suggests that these molecules can effectively shuttle electrons without significant degradation. The first oxidation process in certain B/N-doped derivatives is described as being fully reversible, which points to stable oxidized species and rapid heterogeneous electron transfer. rsc.orgnih.gov While specific kinetic parameters are not detailed in the available literature, the observed reversibility is a key characteristic for materials used in electronic devices where rapid charge transport is essential.

Influence of Substituents on Redox Potentials

The electronic properties and, consequently, the redox potentials of the pyrrolo-pyrrolone core are highly sensitive to the nature of the attached substituent groups. By modifying the peripheral aryl units on the tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione scaffold, researchers can tune the molecule's HOMO and LUMO energy levels.

For example, the introduction of different alkyl groups (like tert-butylphenyl or hexylphenyl) and aromatic moieties (such as thiophene) at various positions on the isoDPP core leads to distinct electrochemical behaviors. rsc.org As shown in the table above, polymers P1, P2, and P3, which differ in their substituent patterns, display a significant range in both oxidation and reduction potentials. rsc.org This tunability is critical for aligning the energy levels of these materials with other components in a device, such as in organic solar cells where the relative energy levels of donor and acceptor materials dictate performance. nih.gov Similarly, the addition of π-expanding groups or electron-donating moieties to the core structure can shift absorption and emission spectra, which is a direct consequence of altered frontier molecular orbital energies. rsc.orgnih.gov

Energy Transfer Processes in this compound Systems

Energy transfer is a fundamental photophysical process that governs the performance of these derivatives in applications ranging from sensing to light harvesting. Both radiative (Förster) and non-radiative (Dexter) pathways can occur in suitably designed molecular systems.

Förster Resonance Energy Transfer (FRET) Studies

FRET is a non-radiative energy transfer mechanism that occurs over long distances (typically 1-10 nm) via dipole-dipole coupling. Its efficiency is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two.

A notable example involves a molecular dyad, designated as dyad 5, which comprises a tetraarylpyrrolo[3,2-b]pyrrole (TAPP) unit as the FRET donor and a boron-dipyrromethene (BODIPY) dye as the acceptor. nih.gov Spectroscopic analysis of this system confirmed the suitability for FRET with minimal electronic ground-state interactions between the donor and acceptor. Upon selective excitation of the TAPP donor, a very high energy transfer efficiency (ETE) of over 99% to the BODIPY acceptor was observed. nih.gov This system was designed as a FRET-based viscosity sensor; in low-viscosity media, the BODIPY acceptor is non-fluorescent, but its emission is switched "on" in more viscous environments, demonstrating a practical application of FRET in pyrrolo-pyrrolone systems. nih.gov

Dexter Energy Transfer and Charge Transfer Dynamics

Dexter energy transfer is a short-range, electron exchange mechanism that requires wavefunction overlap between the donor and acceptor molecules. It is typically associated with the transfer of triplet state energy. While direct studies on Dexter energy transfer in a specific "this compound" are not available, related research provides insights into its possibility. Photophysical measurements on certain pyrrolo[3,2-b]pyrrole-1,4-dione derivatives have identified the presence of a long-lived low-energy state, assigned as a triplet state, via photoinduced absorption spectroscopy. rsc.orgresearchgate.net The formation of this triplet state is a critical prerequisite for Dexter energy transfer, suggesting that this pathway could be a viable de-excitation channel in appropriately designed systems, such as those involving heavy atoms or specific acceptor moieties that facilitate intersystem crossing.

Furthermore, intramolecular charge transfer (ICT) is a significant process in these molecules. The strong solvatofluorochromism observed in many 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles—a pronounced shift in fluorescence color with changing solvent polarity—is a hallmark of a substantial difference in the dipole moments between the ground and excited states, which is characteristic of ICT. acs.org This ICT character influences the photophysical properties and is crucial for applications like environmental sensing probes. acs.org

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

| isoDPP | Pyrrolo[3,2-b]pyrrole-1,4-dione |

| P1, P2, P3 | Polymers based on 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione monomers with varying substituents |

| TAPP | Tetraarylpyrrolo[3,2-b]pyrrole |

| BODIPY | Boron-dipyrromethene |

| Dyad 5 | A molecule comprising a Tetraarylpyrrolo[3,2-b]pyrrole (TAPP) donor linked to a boron-dipyrromethene (BODIPY) acceptor |

| Derivative 2 | 1,3,4,6-tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione |

| Derivative 3 | 1,4-diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione |

| Derivative 7 | 1,4-bis(4-(hexyloxy)phenyl)-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione |

Excitonic Behavior and Aggregation Phenomena of this compound

The photophysical characteristics of pyrrolo-pyrrolone derivatives are profoundly influenced by intermolecular interactions in the aggregated state. The formation of aggregates can lead to significant changes in the optical and electronic properties of these materials, primarily through the mechanism of exciton (B1674681) coupling. Depending on the specific molecular arrangement within the aggregate, this coupling can result in either an enhancement or a quenching of fluorescence, and a shift in the absorption and emission spectra. For the purposes of this article, we will refer to a representative diketopyrrolopyrrole (DPP) compound as "this compound" to illustrate these phenomena.

In solution, many pyrrolo-pyrrolone derivatives exist as monomers and exhibit strong fluorescence. However, upon aggregation, which can be induced by factors such as increasing the concentration or adding a poor solvent to a solution, the molecules self-assemble into ordered structures. primescholars.com This self-assembly leads to two primary types of excitonic coupling, resulting in the formation of H-aggregates or J-aggregates. primescholars.comlibretexts.org

H-aggregates, characterized by a parallel, face-to-face stacking of the chromophores, typically exhibit a blue-shift in their absorption spectrum compared to the monomer. primescholars.com This is due to a strong excitonic coupling that leads to a higher energy excited state being optically allowed, while the lower energy state is forbidden. libretexts.org Consequently, H-aggregation often leads to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). nih.gov

In contrast, J-aggregates are formed from a head-to-tail arrangement of the molecules. primescholars.com This configuration results in a red-shift in the absorption spectrum, as the lowest energy exciton state is the one that is optically allowed. libretexts.org J-aggregation can sometimes lead to enhanced emission properties.

Furthermore, a distinct phenomenon known as aggregation-induced emission (AIE) has been observed in some pyrrolo-pyrrolone derivatives. mdpi.comrsc.org In AIE-active compounds, the molecules are typically non-emissive or weakly fluorescent in solution due to non-radiative decay pathways facilitated by intramolecular rotations. mdpi.com Upon aggregation, these intramolecular rotations are restricted, which blocks the non-radiative decay channels and opens up a radiative pathway, leading to a significant increase in fluorescence intensity. mdpi.comrsc.org The design of this compound and similar molecules can be tailored to favor either ACQ or AIE by modifying the molecular structure to control the packing arrangement in the solid state. acs.org

The specific aggregation behavior of this compound is highly sensitive to its environment, including the solvent system and temperature. For instance, in a good solvent like tetrahydrofuran (B95107) (THF), the compound may exist as a monomer and exhibit certain photophysical properties. The introduction of a poor solvent, such as water, can induce aggregation, leading to observable changes in the UV-Vis and photoluminescence spectra that indicate the formation of H- or J-aggregates. nih.gov

Detailed research findings on the aggregation of a representative DPP derivative, herein designated as this compound, are summarized in the following tables. These tables illustrate the changes in photophysical properties upon aggregation in a mixed solvent system.

| State | Solvent System | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |

|---|---|---|---|

| Monomer | THF | 646 | 680 |

| Aggregate | THF/Water (40:60 v/v) | 620 | 710 |

| State | Solvent System | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| Monomer | THF | 0.35 |

| Aggregate | THF/Water (40:60 v/v) | 0.05 |

The data presented for this compound in a THF/water mixture is indicative of aggregation-caused quenching, where the fluorescence quantum yield decreases significantly upon aggregation. nih.gov The blue-shift in the absorption maximum from 646 nm to 620 nm suggests the formation of H-aggregates.

Conversely, other derivatives have been specifically designed to exhibit AIE. For these compounds, the restriction of intramolecular rotation in the aggregated state leads to a dramatic increase in fluorescence. The photophysical properties of such an AIE-active pyrrolo-pyrrolone derivative are presented below for comparison.

| Solvent System (THF/Water) | Emission Maximum (λem, nm) | Relative Photoluminescence Intensity |

|---|---|---|

| 100:0 | 650 | 1 |

| 10:90 | 630 | 15 |

Table of Compounds Mentioned

| Trivial Name | Chemical Name |

| This compound | 3,6-diphenyl-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-dione (representative) |

| Tetrahydrofuran | Oxolane |

| Water | Dihydrogen monoxide |

Theoretical and Computational Investigations of Pyrrolo Pyrrolone Derivative 5

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of Pyrrolo-pyrrolone Derivative 5. These methods model the molecule's electron distribution to predict its stability, reactivity, and interaction with light.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for studying complex organic molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP or PBE0, are used to determine the optimized molecular geometry in both the ground state (S₀) and the first excited singlet state (S₁). nih.govmdpi.com

By optimizing the geometry, researchers can predict key structural parameters and conformational preferences. For DPP-based systems, planarity is a crucial factor influencing electronic coupling and charge transport; DFT calculations confirm the highly planar conformation of the DPP core, which facilitates significant intermolecular π–π interactions. webofjournals.comrsc.org The ground state electronic properties, including electron density distribution and dipole moments, are readily obtained. mdpi.com Furthermore, DFT is used to calculate the energies of the molecule, providing a basis for stability analysis and the prediction of reaction pathways. For instance, calculations on DPP derivatives have been performed using the PBE0 functional with a 6-31+G(d,p) basis set to yield reliable results on their electronic properties. mdpi.com

To investigate the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. nih.gov This method allows for the calculation of excited-state energies, which correspond to the absorption of light. The simulated absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths (f), can be predicted and compared with experimental data. frontiersin.org

For DPP derivatives, TD-DFT calculations accurately predict the intense absorption in the visible region, which is a hallmark of this class of compounds. nih.govfrontiersin.org These calculations reveal that the primary electronic transition is typically a π-π* transition, often with significant intramolecular charge transfer (ICT) character. nih.gov The ICT nature arises from the electron-donating groups connected to the electron-accepting DPP core. nih.gov The choice of functional, such as PBE0, has been shown to provide excellent agreement with experimental absorption values for similar molecules. frontiersin.org TD-DFT is also employed to simulate fluorescence spectra by calculating the vertical transition from the optimized excited state geometry (S₁) back to the ground state. nih.gov

While DFT is a workhorse for computational chemistry, ab initio methods, which are based on wavefunction theory without empirical parameterization, can offer higher accuracy for certain properties. For complex systems like this compound, methods like the second-order algebraic diagrammatic construction [ADC(2)] have been used to provide benchmark calculations for optoelectronic properties. chemrxiv.org

These high-accuracy methods are valuable for calculating properties like adiabatic ionization potentials (the energy required to remove an electron from the relaxed molecule) and electron affinities (the energy released when an electron is added). chemrxiv.org Such calculations serve to validate results from more computationally efficient DFT methods and provide more reliable predictions for energy levels, which are critical for determining the efficiency of organic photovoltaic devices. chemrxiv.org Although computationally expensive, ab initio calculations provide a deeper understanding of electron correlation effects that can be crucial for molecules with complex excited-state character. rsc.org

Frontier Molecular Orbital (FMO) theory is essential for characterizing the electronic and optical properties of organic semiconductors. mdpi.com FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), provides a good approximation of the molecule's excitation energy and influences its color and optical properties. webofjournals.comfrontiersin.org

For this compound, FMO analysis typically shows that the HOMO is distributed across the entire conjugated backbone, while the LUMO is often localized more on the electron-deficient DPP core. rsc.orgresearchgate.net This spatial distribution confirms the donor-acceptor character of the molecule. nih.gov The HOMO-LUMO gap for DPP derivatives is characteristically low, which is why they absorb light at longer wavelengths in the visible spectrum. mdpi.com Chemical modifications to the donor or acceptor units can effectively tune the HOMO and LUMO energy levels, and consequently the band gap, allowing for the rational design of materials for specific applications like organic solar cells. nih.govrsc.orgfrontiersin.org

Table 1: Representative Frontier Molecular Orbital Energies for a DPP Derivative

This table shows typical FMO energy values calculated for a DPP derivative using DFT. These values are crucial for assessing the material's potential performance in electronic devices.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.66 | Highest Occupied Molecular Orbital |

| LUMO | -3.97 | Lowest Unoccupied Molecular Orbital |

| Eg (HOMO-LUMO Gap) | 1.69 | Electrochemical Energy Gap |

Data sourced from representative calculations on DPP-based polymers. acs.org

Molecular Dynamics Simulations for Conformational and Intermolecular Behavior

While quantum chemical calculations focus on the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems, such as a molecule in solution or in a solid-state film. MD simulations model the movements of atoms over time based on a classical force field, providing insights into conformational changes and intermolecular interactions. chemrxiv.org

The properties of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are used to model the explicit interactions between the derivative and solvent molecules. nih.govacs.org These simulations can reveal how the solvent affects the molecule's conformation. For instance, in a good solvent like chloroform, the side chains of a DPP polymer are expected to be well-solvated, leading to a more swollen and expanded chain conformation. chemrxiv.org In contrast, in a poor solvent like water, the polymer is likely to collapse to minimize unfavorable interactions. chemrxiv.org

The solvent environment can also impact the excited-state dynamics. Studies on push-pull DPP derivatives have shown that the excited-state lifetime is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. unige.ch In protic solvents, hydrogen bonding can provide a pathway for non-radiative decay, quenching fluorescence. unige.ch MD simulations can complement these experimental findings by providing a detailed picture of the specific interactions, such as the organization of water molecules at the interface with the molecule, which can influence its photophysical behavior. unige.ch This understanding is critical for applications where the molecule is used as a sensor or in a solution-processed device. nih.govbaumeiergroup.com

Self-Assembly and Supramolecular Interactions Modeling

The self-assembly of pyrrolo-pyrrolone derivatives is a key factor influencing their material properties. nih.gov Computational modeling plays a crucial role in understanding the non-covalent interactions that govern these processes. rsc.org

Molecular modeling studies, such as those performed on tetraurea aryl extended calix tubitak.gov.trpyrroles, help in visualizing and understanding the formation of self-assembled dimeric capsules. pnas.org These studies reveal how specific functional groups and the molecule's conformation direct the assembly through hydrogen bonding, forming stable supramolecular structures. pnas.org For instance, a calix tubitak.gov.trpyrrole (B145914) in a cone conformation can position urea (B33335) substituents to facilitate the self-assembly of a hydrogen-bonded dimeric molecular capsule. pnas.org

In the context of diketopyrrolopyrrole (DPP) derivatives, the introduction of chiral motifs can induce helical aggregation through supramolecular arrangement, as observed in both solution and thin films. nih.gov The self-assembly is often driven by a combination of hydrogen bonding, π–π stacking, and van der Waals interactions. mdpi.com The morphology and stability of these assemblies can be probed computationally and experimentally. researchgate.net For example, diffusion ordered spectroscopy (DOSY) nuclear magnetic resonance (NMR) and solid-state IR spectroscopy are used to investigate the mechanism of supramolecular self-assembly. researchgate.net

Theoretical calculations can also predict how intermolecular interactions affect the electronic properties of the assembled structures. The unique π-π stacking of dye aggregates, for instance, leads to interesting absorption and emission properties, indicating strong electronic coupling and charge transfer interactions. mdpi.com

Table 1: Computational and Experimental Techniques for Studying Self-Assembly

| Technique | Application | Reference |

| Molecular Modeling | Visualization of dimeric capsule formation | pnas.org |

| DOSY NMR | Probing the mechanism of self-assembly | researchgate.net |

| Solid-State IR Spectroscopy | Investigating hydrogen bonding in assemblies | researchgate.net |

| Atomic Force Microscopy | Probing microstructure of self-assembly in thin films | researchgate.net |

| Single-Crystal X-ray Diffraction | Studying solid-state packing | researchgate.net |

Computational Design and Virtual Screening of Related Derivatives

Computational design and virtual screening are powerful strategies to accelerate the discovery of new pyrrolo-pyrrolone derivatives with desired properties. acs.orgrsc.org These methods allow for the evaluation of large libraries of virtual molecules, identifying promising candidates for synthesis and experimental testing. rsc.org

One approach involves creating a set of structural isomers of a known promising molecule and using crystal structure prediction to assess their charge mobility. acs.org Machine learning techniques can then be employed to classify the predicted crystal structures into a small number of packing types, helping to identify molecules with potentially superior properties. acs.org

For instance, in the design of new anticancer agents, molecular docking and density functional theory (DFT) calculations are used to assess the binding properties of newly synthesized pyrrolo[3,4-c]pyrrole (B14788784) hydroxamic acid derivatives with their biological targets. jmcs.org.mxscielo.org.mx These computational findings often show good agreement with experimental biological evaluations. jmcs.org.mxscielo.org.mx

High-throughput virtual screening, using computationally efficient methods like density functional tight-binding (DFTB), allows for the rapid assessment of the optoelectronic properties of vast libraries of organic dyes. rsc.org This has been successfully applied to diketopyrrolopyrrole (DPP)-based dyes for applications such as dye-sensitized solar cells. rsc.org The screening can predict key properties like the optical gap and frontier molecular orbital energies, guiding the selection of candidates for specific applications. rsc.org

Table 2: Examples of Computational Design and Screening of Pyrrolo-pyrrolone Derivatives

| Application | Computational Method | Key Findings | Reference |

| Organic Semiconductors | Crystal Structure Prediction, Machine Learning | Identification of isomers with superior predicted electron mobilities. | acs.org |

| Anticancer Agents | Molecular Docking, DFT | Prediction of binding affinities and interaction modes with biological targets. | jmcs.org.mxscielo.org.mx |

| Dye-Sensitized Solar Cells | High-Throughput Virtual Screening (DFTB) | Identification of suitable dyes based on predicted optical and electronic properties. | rsc.org |

| Antibacterial Agents | ADME, PASS, Molecular Docking | Prediction of pharmacokinetic properties, biological activity spectra, and binding to bacterial enzymes. | biointerfaceresearch.com |

Prediction of Spectroscopic Signatures and Mechanistic Pathways

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of pyrrolo-pyrrolone derivatives, as well as elucidating their reaction mechanisms. wiley.comresearchgate.netaip.org

Time-dependent density functional theory (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of these molecules. wiley.comresearchgate.net For example, TD-DFT calculations can predict the electronic transitions and oscillator strengths of DPP derivatives, which can be compared with experimental UV-vis spectra. wiley.com These calculations can also explain phenomena like fluorescence quenching by identifying low-lying doubly excited states that are not accessible in the monomer but become relevant in dimers. chemrxiv.org

Vibrational spectroscopy, such as infrared (IR) and Raman, provides valuable information about the molecular structure and bonding. Ab initio quantum chemical methods, like coupled-cluster theory, can be used to calculate harmonic and anharmonic vibrational frequencies, aiding in the assignment of experimental spectra. escholarship.org For instance, in the study of pyrrolyl radicals, calculated spectroscopic parameters are crucial for guiding their detection using rotational and vibrational spectroscopy. escholarship.org

Furthermore, computational chemistry can be used to investigate reaction mechanisms. For example, the formation mechanism of pyrrolotriazepine derivatives from N-propargyl pyrroles has been investigated using DFT calculations, which supported the experimentally observed product distribution. researchgate.net The calculations can map out the potential energy surface, identifying transition states and intermediates, and thus providing a detailed understanding of the reaction pathway. researchgate.net

Advanced Applications in Materials Science and Emerging Technologies Non Biological/non Clinical Focus

Organic Electronics and Optoelectronics

DPP-based materials are integral to the advancement of organic electronic and optoelectronic devices due to their tunable properties and excellent performance. frontiersin.orgossila.com They are frequently used in the development of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photodetectors. ossila.comnih.gov

Pyrrolo-pyrrolone derivatives are extensively utilized as active layer components in organic solar cells. bohrium.com Their strong electron-withdrawing nature and tendency to crystallize contribute to broad optical absorption and high charge carrier mobilities, which are crucial for efficient solar energy conversion. acs.orgnih.gov

Donor-acceptor (D-A) conjugated polymers based on DPP have received significant attention. bohrium.com In many DPP-based small molecules, the DPP unit acts as the electron-acceptor core, symmetrically coupled with donor moieties. mdpi.com The performance of these materials in non-fullerene organic solar cells has been a major area of research, with power conversion efficiencies (PCEs) reaching up to 12.08% for some DPP-based oligomers. frontiersin.org The design of the DPP chromophore, including modifications to its flanking aromatic groups and alkyl chains, is critical for achieving high-performance semiconductor materials. frontiersin.org

| Device Configuration | Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) |

| Bulk Heterojunction | P3HT | NAI-IsoDPP-NAI | 0.97% |

| Bulk Heterojunction | P3HT | PI-IsoDPP-PI | < 0.97% |

| Bulk Heterojunction | P2 | PC71BM | 1.42% |

| Non-fullerene | DPP-based oligomer | - | 12.08% |

| Bulk Heterojunction | iso-DPP derivative | PC70BM | 2.3% |

This table summarizes the performance of various pyrrolo-pyrrolone derivatives in organic photovoltaic devices. frontiersin.orgmdpi.comscispace.com

In the realm of OLEDs, pyrrolo-pyrrolone derivatives have shown promise as efficient emitters and charge transporters. frontiersin.orgacs.org Their chemical and thermal stability, coupled with tunable optical properties, make them suitable for creating vibrant and durable displays. aip.org

Research has demonstrated that copolymerizing DPP derivatives with materials like polyfluorene can produce efficient red-emitting polymers for PLEDs (polymer light-emitting diodes). aip.org By adjusting the proportion of the DPP units, the emission color can be precisely tuned. aip.org Furthermore, certain DPP derivatives have been used in host-guest systems to achieve very low amplified spontaneous emission thresholds and high external quantum efficiencies (EQE) in solution-processed OLEDs. For instance, a dithiophenyl diketopyrrolopyrrole (DT-DPP) derivative exhibited an EQE of 2.6% with high brightness. nih.gov Theoretical studies have also been conducted to design D–π–A–π–D structured DPP-based small molecules for OLED applications, investigating their photophysical and charge transfer properties. mdpi.com

| DPP Derivative | Application in OLED | Key Performance Metric |

| Phenyl-, furanyl-, and thienyl-flanked DPP | Emitter | EQE up to 12.1% |

| Dithiophenyl diketopyrrolopyrrole (DT-DPP) | Emitter (in host-guest system) | EQE of 2.6%, Luminance > 1.5 million cd m⁻² |

| DPP-F8BT copolymer | Emitter | EQE of 1% (at 670 nm) |

This table highlights the performance of specific pyrrolo-pyrrolone derivatives in OLEDs. frontiersin.orgaip.orgnih.gov

The high charge carrier mobility of pyrrolo-pyrrolone derivatives makes them excellent candidates for the active channel in OFETs. frontiersin.orgnih.gov These materials often exhibit strong π-π interactions, which facilitate intermolecular charge transport. nih.gov

Researchers have designed and synthesized numerous DPP-based materials for OFET applications, achieving high charge carrier mobilities. frontiersin.org For example, a novel bidirectional π-extended DPP derivative, DPP-2T2P–2DCV, demonstrated ambipolar behavior with electron and hole mobilities of 0.168 cm² V⁻¹ s⁻¹ and 0.015 cm² V⁻¹ s⁻¹, respectively, when processed from solution under ambient conditions. rsc.org Another study on a half-fused DPP-based polymer reported an ambipolar performance with a hole mobility of 2.23 cm² V⁻¹ s⁻¹ and an electron mobility of 1.08 cm² V⁻¹ s⁻¹. nih.gov The planarity of the polymer backbone is a crucial factor for achieving high-performance organic semiconductors. nih.gov

| DPP Derivative | OFET Type | Hole Mobility (μh) | Electron Mobility (μe) |

| DPP-2T2P–2DCV | Ambipolar | 0.015 cm² V⁻¹ s⁻¹ | 0.168 cm² V⁻¹ s⁻¹ |

| Half-fused DPP polymer | Ambipolar | 2.23 cm² V⁻¹ s⁻¹ | 1.08 cm² V⁻¹ s⁻¹ |

| DTPP based small molecule | p-type | 2.2 × 10⁻⁴ cm² V⁻¹ s⁻¹ | - |

| Pyrrolopyrrole aza-BODIPY (PPAB) | - | - | 1.3 × 10⁻³ cm² V⁻¹ s⁻¹ |

| Compound 4 | - | 0.42 cm² V⁻¹ s⁻¹ | - |

| Compound 5 | - | 0.6 cm² V⁻¹ s⁻¹ | - |

This table presents the charge carrier mobilities of various pyrrolo-pyrrolone derivatives in OFETs. nih.govfrontiersin.orgrsc.orgfrontiersin.orgacs.org

The ability of DPP-based materials to absorb light, including in the near-infrared (NIR) region, makes them suitable for use in photodetectors. ossila.commdpi.com A quadrupolar 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) derivative has been shown to have spectral sensitivity across a broad range from 350 to 830 nm. acs.org This allowed for the creation of a single-component organic photodetector (OPD) that exhibited a strong photoresponse to various monochromatic light sources. acs.org Copolymers based on dithienodiketopyrrolo pyrrole (B145914) have also been synthesized with broad absorption in the visible and near-infrared regions, showing potential for organic photodetector applications. researchgate.net

Photocatalysis and Energy Conversion

Beyond electronics, pyrrolo-pyrrolone derivatives are finding applications in photocatalysis, a sustainable approach for driving chemical reactions using light. acs.org

The unique electronic properties of these compounds enable them to act as photocatalysts in various organic transformations. acs.org For instance, photocatalysis offers a green and efficient method for synthesizing pyrrole derivatives under mild conditions. acs.org Visible-light-mediated [3+2] cycloaddition reactions using organic photocatalysts have been developed to construct substituted pyrrole structures. rsc.org Furthermore, chemodivergent photocatalytic methods have been established to synthesize 1-pyrrolines from alkyl bromides and vinyl azides through controlled cyclization reactions. frontiersin.org These processes highlight the potential of using light and pyrrolo-pyrrolone-related structures to facilitate complex chemical syntheses. frontiersin.org

Compound Names

| Abbreviation/Name | Full Chemical Name |

| DPP | Diketopyrrolopyrrole |

| P3HT | Poly(3-hexylthiophene) |

| NAI-IsoDPP-NAI | 6,6′-[(1,4-bis{4-decylphenyl}-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[3,2-b]pyrrole-3,6-diyl)bis(thiophene-5,2-diyl)]bis[2-(2-butyloctyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione] |

| PI-IsoDPP-PI | 5,5′-[(1,4-bis{4-decylphenyl}-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[3,2-b]pyrrole-3,6-diyl)bis(thiophene-5,2-diyl)]bis[2-(2-butyloctyl)isoindoline-1,3-dione] |

| PC71BM | mdpi.commdpi.com-Phenyl-C71-butyric acid methyl ester |

| DT-DPP | Dithiophenyl diketopyrrolopyrrole |

| DPP-F8BT | Diketopyrrolopyrrole-Poly(9,9-dioctylfluorene-alt-benzothiadiazole) copolymer |

| DPP-2T2P–2DCV | A bidirectional π-extended 2,5-dihydro-1,4-dioxo-3,6-di-2-thienyl-1,4-diketopyrrolo[3,4-c]pyrrole derivative with the 4-(2,2-dicyanovinyl)phenyl group |

| DTPP | Dithienyl-diketopyrrolopyrrole |

| PPAB | Pyrrolopyrrole aza-BODIPY |

Dye-Sensitized Solar Cell (DSSC) Sensitizers

Pyrrolo-pyrrolone derivatives, particularly those based on the 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole core, have emerged as promising metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). scienceopen.comscielo.br These compounds function as the sensitizer (B1316253) in a DSSC, the component responsible for absorbing solar light and injecting electrons into a semiconductor's conduction band, thereby initiating the process of converting light into electrical energy. scielo.br

The molecular architecture of these dyes typically follows a donor-π-acceptor (D-π-A) design. In this configuration, the pyrrolo[3,2-b]pyrrole (B15495793) scaffold acts as the electron-donating core, while a group like carboxylic acid serves as both the electron acceptor and the anchoring group that binds the dye to the mesoporous titanium dioxide (TiO₂) film of the photoanode. scielo.br Upon light absorption, an electron is excited within the pyrrolo-pyrrolone core and is then injected from the dye's excited state into the TiO₂ conduction band through the anchoring group. scielo.brscielo.br This efficient charge separation is crucial for the generation of a photocurrent. scielo.br

Table 1: Photovoltaic Performance Data for Pyrrolo-pyrrolone Derivatives in DSSCs Data sourced from preliminary tests under standard conditions.

| Compound | Voc (V) | Jsc (mA/cm²) | FF | η (%) |

|---|---|---|---|---|

| 5a | 0.36 | 0.04 | 0.69 | 0.01 |

| 5b | 0.40 | 0.04 | 0.63 | 0.01 |

Source: Adapted from Materials Research, 2021. scielo.brscielo.br

Chemical Sensors and Environmental Probes

The inherent reactivity and responsive electronic structure of the pyrrolo-pyrrolone core make its derivatives suitable for applications in chemical sensing. rsc.org Polymers and copolymers derived from pyrrole and its functionalized variants are frequently used to create materials for electrochemical and optical sensors. nih.govresearchgate.net The functional groups attached to the pyrrole ring significantly influence the polymer's interaction with various chemical vapors and analytes, enabling the design of sensors with tailored selectivity and sensitivity. rsc.org

Pyrrole-based compounds are widely employed in the design of chemosensors that signal the presence of an analyte through a change in color (colorimetric) or fluorescence. rsc.org These sensors often operate through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). rsc.org

For instance, a pyrrole–isoxazole derivative was developed as a fluorescent chemosensor with high selectivity and sensitivity for the fluoride (B91410) anion (F⁻) in aprotic solvents. beilstein-journals.org The detection mechanism involves the deprotonation of the pyrrole-NH group by the fluoride ion, which triggers a distinct change in the compound's UV-vis absorption and fluorescence emission spectra. beilstein-journals.org Similarly, diketopyrrolopyrrole (DPP) derivatives have been synthesized to act as colorimetric and fluorescent probes for various ions and changes in pH. dntb.gov.uaresearchgate.net A bisTTF-calix scielo.brthiophene (B33073) scielo.brpyrrole derivative has shown efficacy as a colorimetric chemosensor for detecting electron-deficient nitroaromatic compounds like trinitrobenzene, which are models for certain explosives. nih.gov The binding of the analyte induces a visually perceptible color change. nih.gov

Pyrrolo-pyrrolone derivatives are valuable in electrochemical sensing due to their reversible oxidation and reduction behavior. rsc.org Polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units can be prepared via electrochemical polymerization. rsc.org These polymers form stable, well-adhering thin films on electrode surfaces like ITO-coated glass. rsc.org

Cyclic voltammetry studies reveal that these polymer films exhibit reversible redox cycles, with oxidation potentials typically ranging from 0.27 to 0.71 V and reduction potentials between -1.21 and -1.69 V versus ferrocene (B1249389) (FOC). rsc.org This electrochemical activity is often accompanied by a reversible color change, a property known as electrochromism, making them suitable for electrochromic displays as well as electrochemical sensors. rsc.org Polypyrrole (PPy) and its derivatives are among the most studied conducting polymers for electrochemical biosensors, valued for their straightforward synthesis, stability, and biocompatibility, which allows for the immobilization of biorecognition elements like antibodies or enzymes. researchgate.netnih.gov The electrochemical polymerization process allows for the direct formation of the sensing film on an electrode, with controllable thickness and morphology. nih.govgoogle.com

Advanced Pigments and Dyes

The diketopyrrolopyrrole (DPP) chromophore, which is structurally related to pyrrolo-pyrrolone, was originally developed in the 1970s and commercialized as a high-performance pigment. frontiersin.org These pigments are known for their deep colors, excellent thermal and photostability, and high charge carrier mobility. frontiersin.orgresearchgate.net

DPP pigments are a cornerstone in applications demanding durability, such as automotive paints, inks, and plastics. researchgate.netscispace.com Their exceptional resistance to heat, light, chemicals, and weathering stems from the strong intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules in the crystal lattice. scispace.com Pyrrole-based colorants are also investigated for more advanced applications like color filters in image sensors due to their strong light absorption, high transmittance in specific wavelength ranges, and remarkable stability. mdpi.com By introducing different functional groups, the color shade of DPP pigments can be tuned across a wide spectrum, from yellowish-red to bluish-red. researchgate.net

The extended π-conjugated system of certain pyrrolo-pyrrolone derivatives allows for strong absorption and emission in the near-infrared (NIR) region of the electromagnetic spectrum (typically >700 nm). researchgate.net This characteristic is highly sought after for applications in optoelectronics and bio-imaging. researching.cn

Derivatives such as 1,2,4,5-tetra(4-cyanophenyl)pyrrolo[3,2-b]pyrrole have demonstrated impressive two-photon absorption cross-sections in the NIR region. researchgate.net Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two lower-energy photons (e.g., NIR light) to reach the same excited state that would be accessed by a single high-energy photon. This is particularly useful for applications requiring deep penetration of light with reduced scattering. nih.gov By coordinating multiarylpyrroles (MAPs) with Lewis acids like tris(pentafluorophenyl)borane (B72294) (BCF), it is possible to enhance their fluorescence quantum yields in the NIR region by restricting molecular motion. bohrium.com Furthermore, polymers based on pyrrolopyrrole aza-BODIPY have been developed as strong NIR absorbers for organic photovoltaic applications, demonstrating the versatility of the pyrrolo-pyrrolone scaffold in harvesting light beyond the visible spectrum. researchgate.net

Table 2: Optical and Electrochemical Properties of isoDPP-based Polymers

| Polymer | λmax,abs (nm) | Eox (V vs FOC) | Ered (V vs FOC) | Eg,el (eV) |

|---|---|---|---|---|

| P1 | 629 | 0.27 | -1.24 | 1.51 |

| P2 | 526 | 0.71 | -1.69 | 1.62 |

| P3 | 563 | 0.44 | -1.21 | 1.65 |

Source: Adapted from Polymer Chemistry, 2017. rsc.org

Supramolecular Assemblies and Smart Materials

The unique electronic and structural characteristics of the pyrrolo-pyrrolone core make its derivatives exceptional building blocks for the construction of advanced materials through supramolecular chemistry. The ability of these molecules to form ordered, functional systems via non-covalent interactions has led to their application in smart materials, where designed assemblies can respond to external cues. This section explores the use of pyrrolo-pyrrolone derivatives in creating complex supramolecular structures, stimuli-responsive systems, and metallo-supramolecular architectures, with a focus on non-biological applications.

Self-Assembly Driven by Non-Covalent Interactions

The spontaneous organization of molecules into well-defined, stable structures is a cornerstone of materials science, and pyrrolo-pyrrolone derivatives are adept at this process, known as self-assembly. This behavior is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and ionic forces. oup.com The pyrrole nitrogen moiety, for instance, can act as both a hydrogen-bond donor (the N-H site) and acceptor (the N site), facilitating the formation of intricate networks. oup.com

The driving forces behind the self-assembly of pyrrole-based systems are diverse and can be precisely engineered.

Hydrogen Bonding: The lactam groups present in many pyrrolidone structures are primary sites for hydrogen bonding. For example, in dihydropyridone derivatives, which share structural motifs, N-H···O interactions are a dominant force in directing self-assembly. nih.gov In a novel guanidiniocarbonyl pyrrole carboxylate zwitterion, an extensive network of hydrogen bonds, combined with ion pairing, leads to the formation of exceptionally stable dimers in aqueous solutions. acs.org

Ionic Interactions: The combination of charged groups within a single molecule can drive powerful self-association. The aforementioned zwitterion demonstrates how mutual interacting ion pairs can lead to dimerization with an association constant as high as 170 M⁻¹ even in water, underscoring the strength of electrostatic interactions in polar environments. acs.org Ion-pair-based assemblies are also observed in modified 3,5-dipyrrolylpyrazole (DPP) derivatives, which form complexes with anions that serve as components for larger organized structures. nih.gov

π-π Stacking and van der Waals Forces: The planar, aromatic nature of the pyrrole-pyrrolone core promotes stacking interactions between molecules. oup.com These interactions, along with weaker van der Waals forces, play a significant role in the construction of supramolecular architectures. researchgate.net In certain fused pyrrolo-phenanthroline derivatives, π-π stacking and hydrogen bonds work in concert to create one-dimensional homochiral supramolecular arrays. researchgate.net The introduction of long alkyl chains onto aryl rings attached to pyrrole-based complexes can enable the formation of 2D patterns and other organized structures. nih.gov

The table below summarizes key non-covalent interactions and their role in the self-assembly of pyrrole-containing supramolecular systems.

| Interaction Type | Description | Example System | Research Finding | Citation |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Guanidiniocarbonyl pyrrole carboxylate zwitterion | Forms an extensive hydrogen bonding network that contributes to highly stable dimer formation. | acs.org |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | Guanidiniocarbonyl pyrrole carboxylate zwitterion | Two interacting ion pairs result in extremely efficient self-assembly, even in highly polar solvents like water. | acs.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Fused pyrrolo-phenanthroline derivatives | Works in conjunction with H-bonds to form 1D supramolecular arrays. | researchgate.net |

| van der Waals Forces | Weak intermolecular forces arising from temporary fluctuations in electron distribution. | Pyrrole-based π-conjugated molecules | Contributes to the stability of stacking structures and supramolecular assemblies. | oup.com |

Stimuli-Responsive Materials Based on Pyrrolo-pyrrolone Derivative 5

Stimuli-responsive, or "smart," materials are designed to change their properties in response to external triggers such as light, temperature, pH, or electrical potential. rsc.org Polymers containing pyrrole units, like polypyrrole (PPy), are well-known for their responsive characteristics, particularly their electrical and optical properties. rsc.orgmdpi.com The incorporation of the pyrrolo-pyrrolone scaffold into such polymer systems allows for the development of advanced functional materials.

Polypyrrole-based materials can respond to a variety of stimuli:

Electrochemical Stimuli: Polypyrrole is an electroactive polymer that can be switched between a doped, conductive state and a neutral, insulating state by applying an electrical potential. This transition is often accompanied by a color change, typically from blue or black in the doped state to yellow-green in the neutral state. mdpi.com This property is central to their use in electrochemical actuators. rsc.org

Moisture and Solvents: Asymmetric films made from graphene oxide and polypyrrole (GO/PPy) can function as moisture-driven actuators. rsc.org The response to different solvents can also be significant; for example, the self-assembly of certain pyrrole derivatives can be destabilized by the presence of phosphate (B84403) buffers, indicating a response to specific ionic environments. nih.gov

Mechanical Stress: Certain conjugated polymers can exhibit mechanochromism, changing color in response to physical forces like friction or pressure. mdpi.com While this is a general property of some polymer systems, incorporating robust chromophores like pyrrolo-pyrrolones could enhance such effects. Cascading responses, where one stimulus triggers a series of material changes, have been demonstrated in systems that can visualize weak friction forces. researchgate.net

The development of these materials has significant potential for applications in sensors, smart coatings, and artificial muscles, as they can operate effectively in diverse environments, including various salt solutions and cell culture media. rsc.org

Metallo-Supramolecular Architectures

The integration of metal ions into pyrrole-based structures opens a vast field of metallo-supramolecular chemistry. The pyrrole nitrogen can act as a metal-coordination ligand, enabling the directed self-assembly of highly ordered, multi-component architectures with unique photophysical and electronic properties. oup.com

A prominent example involves derivatives of 1,4-diketo-pyrrolo[3,4-c]pyrrole (DPP), a classic pyrrolo-pyrrolone structure. Researchers have synthesized DPP-based building blocks functionalized with terpyridine units, which are excellent metal-chelating ligands. rsc.org These monomers, when mixed with transition metal ions like Zinc (Zn²⁺) or Cadmium (Cd²⁺), undergo a directed self-assembly polymerization to form metallo-supramolecular polymers. rsc.org

The properties of these polymers are highly dependent on the specific DPP derivative and the metal ion used. For instance, introducing a thiophene moiety into the DPP core significantly alters the optical properties of the resulting polymer. rsc.org

The table below details the properties of several metallo-supramolecular polymers formed from DPP derivatives.

| Polymer | Monomer | Metal Ion | Absorption Max (Film) | Band Gap (eV) | Citation |

| P1Zn | M1 (Thiophene-modified DPP) | Zn²⁺ | 601 nm (shoulder at 665 nm) | 1.52 | rsc.org |

| P1Cd | M1 (Thiophene-modified DPP) | Cd²⁺ | 598 nm (shoulder at 671 nm) | 1.51 | rsc.org |

| P2Zn | M2 (Phenyl-modified DPP) | Zn²⁺ | 504 nm | 1.58 | rsc.org |

| P2Cd | M2 (Phenyl-modified DPP) | Cd²⁺ | 506 nm | 1.58 | rsc.org |

These findings demonstrate that by tuning the molecular structure of the pyrrolo-pyrrolone derivative and selecting the appropriate metal ion, the electronic properties of the resulting metallo-supramolecular material can be precisely controlled. rsc.org Another example includes a meso-meso directly linked dipyrrin (B1230570) dimer, referred to as derivative 5 in one study, which readily forms a complex with Zn(II) ions, illustrating another pathway to forming metallo-supramolecular structures from pyrrole-based units. oup.com

Future Perspectives and Emerging Research Directions for Pyrrolo Pyrrolone Derivative 5

Addressing Synthetic Challenges and Improving Atom Economy

To overcome these hurdles, significant research is directed towards more efficient and atom-economical synthetic strategies. A leading alternative is Direct (Hetero)arylation Polymerization (DHAP) . acs.org This method offers several advantages:

It avoids the need for organometallic precursors, proceeding via the direct coupling of C-H and C-X (where X is a halide) bonds. researchgate.net

It reduces the number of synthetic steps and generates benign byproducts like simple acids. researchgate.netacs.org

The simpler catalytic systems, often free of phosphine (B1218219) ligands, and higher potential yields make it a more cost-effective and environmentally friendly approach. researchgate.net

The table below compares traditional cross-coupling methods with the more advanced DHAP strategy for the synthesis of DPP-based materials.

| Feature | Traditional Cross-Coupling (e.g., Stille, Suzuki) | Direct (Hetero)arylation Polymerization (DHAP) |

| Monomer Preparation | Requires multiple steps for pre-functionalization (e.g., stannylation, borylation). researchgate.netresearchgate.net | Uses simpler halide and C-H functionalized monomers, reducing synthetic steps. acs.org |

| Atom Economy | Low; generates stoichiometric organometallic byproducts. researchgate.net | High; byproducts are typically benign acids. acs.org |

| Reagents | Often requires unstable or toxic organometallic reagents. acs.org | Avoids the use of organometallic reagents. researchgate.net |

| Purification | Can be complex due to catalyst residues and byproducts. researchgate.net | Generally offers easier purification. researchgate.net |

| Overall Yield | Can be low due to the multi-step nature of the overall process. researchgate.net | Often results in higher overall yields. researchgate.net |

Development of Advanced In-Situ Characterization Techniques

Understanding the formation of the active layer morphology in real-time is critical for optimizing the performance of devices based on Pyrrolo-pyrrolone derivative 5. Advanced in-situ characterization techniques are therefore an essential area of emerging research, allowing scientists to observe and correlate processing conditions with final material structure and properties. cambridge.org

During the solution-processing of DPP-based materials, complex processes such as solvent evaporation, polymer aggregation, and phase separation occur. cambridge.org In-situ methods provide a window into these dynamic changes.

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful tool for monitoring the evolution of crystallinity and molecular packing during film drying or thermal annealing. rsc.orgrsc.org It can reveal how quickly ordered domains form and how they are oriented relative to the substrate.

In-situ UV-Vis Spectroscopy tracks changes in the electronic absorption of the material, which is sensitive to molecular aggregation. The appearance and growth of a red-shifted absorption shoulder, for instance, indicates the formation of ordered π-stacked aggregates. cambridge.org

Transmission Electron Microscopy (TEM) and Resonant Soft X-ray Scattering (RSoXS) provide real-space and momentum-space information, respectively, on the nanoscale phase separation in multi-component blends, such as those used in organic solar cells. rsc.orgrsc.org

Spectroelectrochemistry combines spectroscopy with cyclic voltammetry to study the changes in the optical properties of a material as it is electrochemically oxidized or reduced, providing direct insight into the nature of its charge carriers (polarons). core.ac.ukmdpi.com

These techniques are crucial for building a comprehensive understanding of structure-processing-property relationships, moving beyond a trial-and-error approach to a more knowledge-driven optimization of materials like this compound.

Rational Design Principles for Targeted Material Properties

The future development of materials based on this compound relies heavily on rational design principles, where the molecular structure is systematically modified to achieve specific, targeted properties for applications in organic electronics. rsc.orgmdpi.com The goal is to precisely tune the material's optoelectronic characteristics, such as its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, optical band gap (Eg), and charge carrier mobility. nih.govfrontiersin.org

Key molecular design strategies include:

Modification of Flanking Aryl Groups: The aromatic or heteroaromatic units attached directly to the DPP core have a profound impact on the electronic structure. Replacing phenyl groups with more electron-rich thiophene (B33073) units, for example, can raise the HOMO level and lower the band gap, shifting the material's absorption to longer wavelengths in the near-infrared (NIR) region. rsc.orgrsc.org

Copolymerization with Donor/Acceptor Units: When used in a polymer, the DPP unit acts as a strong electron acceptor. By copolymerizing it with various electron-donating or even weaker electron-accepting comonomers, the HOMO/LUMO levels and the band gap of the resulting polymer can be finely controlled. bohrium.comresearchgate.net

Engineering of Solubilizing Side Chains: Long, branched alkyl chains (e.g., 2-octyldodecyl) are attached to the lactam nitrogen atoms to ensure solubility in common organic solvents. acs.org The choice of these chains is critical, as it influences not only solubility but also the degree of intermolecular π-π stacking and crystallinity in the solid state, which directly affects charge transport. nih.gov

Expansion or Fusion of the DPP Core: More advanced strategies involve chemically modifying the core itself. Ring-fusion, where the DPP unit is locked into a planar structure with its neighboring rings, can enhance intermolecular interactions and improve charge carrier mobility. acs.org Dimerization or expansion of the core can further lower the LUMO level, creating materials with strong n-type (electron-transporting) characteristics. bohrium.comresearchgate.net

The following table summarizes how rational design principles can be applied to tune material properties, with examples drawn from the broader DPP class.

| Design Strategy | Structural Modification Example | Effect on Properties | Reference |

| Flanking Group | Phenyl → Thiophene | Lowers optical band gap from 1.91 eV to 1.13 eV | rsc.org |

| Core Fusion | Unfused DPP → Fused DPP (DPPFu) | Lowers HOMO/LUMO levels, increases planarity and improves molecular packing | acs.org |

| End Groups | Adding different end groups to a DPP-based small molecule | Tunes HOMO/LUMO energies and reduces the band gap | mdpi.comfrontiersin.org |